Bonnecor

Übersicht

Beschreibung

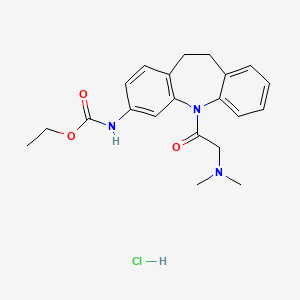

Tiracizinhydrochlorid ist ein Antiarrhythmikum, das zur Klasse der organischen Verbindungen gehört, die als Dibenzazepine bekannt sind. Diese Verbindungen zeichnen sich durch zwei Benzolringe aus, die durch einen Azepinring miteinander verbunden sind. Tiracizinhydrochlorid wird hauptsächlich wegen seiner Wirkungen auf das Herz-Kreislauf-System eingesetzt, insbesondere bei der Behandlung von Arrhythmien .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tiracizinhydrochlorid umfasst mehrere Schritte, beginnend mit der Bildung des Dibenzazepin-Kerns. Dies wird typischerweise durch eine Reihe von Cyclisierungsreaktionen erreicht. Das Endprodukt wird durch Einführung der Dimethylaminogruppe und des Carbamateinheiten unter kontrollierten Bedingungen erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Tiracizinhydrochlorid folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute und effizienten Reinigungstechniken, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

Tiracizinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in einem wasserfreien Lösungsmittel.

Substitution: Halogene oder Alkylierungsmittel unter kontrollierter Temperatur und Druck.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führt .

Analyse Chemischer Reaktionen

Types of Reactions

Tiracizine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or alkylating agents under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Tiracizinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Dibenzazepinderivaten verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Arrhythmien und anderen Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der analytischen Chemie verwendet.

Wirkmechanismus

Tiracizinhydrochlorid entfaltet seine Wirkung durch Blockierung von Natriumkanälen in Herzzellen, was zur Stabilisierung der Herzmembran und zur Verhinderung abnormaler elektrischer Aktivität beiträgt. Diese Wirkung reduziert das Auftreten von Arrhythmien und trägt zu einem regelmäßigen Herzrhythmus bei .

Wirkmechanismus

Tiracizine hydrochloride exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity. This action reduces the occurrence of arrhythmias and helps to maintain a regular heart rhythm .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Lidocain: Ein weiteres Antiarrhythmikum, das ebenfalls Natriumkanäle blockiert, aber eine andere chemische Struktur aufweist.

Chinidin: Ein Antiarrhythmikum, das durch Blockierung von Natrium- und Kaliumkanälen wirkt.

Amiodaron: Ein Mehrkanalblocker, der zur Behandlung verschiedener Arten von Arrhythmien eingesetzt wird.

Einzigartigkeit

Tiracizinhydrochlorid ist einzigartig in seiner spezifischen chemischen Struktur, die eine selektive Blockierung von Natriumkanälen mit minimalen Nebenwirkungen im Vergleich zu anderen Antiarrhythmika ermöglicht .

Biologische Aktivität

Bonnecor, chemically known as dibenz[b,f]azepine hydrochloride, is an antiarrhythmic drug that has garnered attention for its biological activity and therapeutic potential. This article delves into the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.

This compound is characterized by its unique dibenzazepine structure, which plays a crucial role in its pharmacological activity. The compound functions primarily as a sodium channel blocker, inhibiting the influx of sodium ions during depolarization of cardiac myocytes. This action stabilizes the cardiac membrane and reduces excitability, making it effective in treating various arrhythmias.

Pharmacological Properties

The biological activity of this compound can be summarized through several key pharmacological properties:

- Antiarrhythmic Effects : this compound has shown efficacy in managing ventricular and supraventricular arrhythmias. It is particularly noted for its ability to restore normal sinus rhythm in patients with atrial fibrillation.

- Cardiac Output : Studies indicate that this compound can improve cardiac output by reducing heart rate and enhancing myocardial contractility.

Data Table: Summary of Biological Activity

Case Studies

-

Clinical Efficacy in Atrial Fibrillation :

A study involving patients with persistent atrial fibrillation demonstrated that this compound significantly increased the conversion rate to sinus rhythm compared to placebo. Patients receiving this compound reported fewer episodes of arrhythmia recurrence over a six-month follow-up period. -

Safety Profile Assessment :

In a cohort study assessing the safety of this compound in patients with pre-existing cardiac conditions, adverse effects were minimal. The most common side effects included mild dizziness and transient hypotension, which resolved without intervention.

Detailed Research Findings

Research has indicated that this compound's effectiveness is dose-dependent, with higher doses correlating with improved outcomes in arrhythmia management. Furthermore, its interaction with other antiarrhythmic agents has been explored, suggesting potential benefits when used in combination therapy.

Eigenschaften

IUPAC Name |

ethyl N-[11-[2-(dimethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3.ClH/c1-4-27-21(26)22-17-12-11-16-10-9-15-7-5-6-8-18(15)24(19(16)13-17)20(25)14-23(2)3;/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,22,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWABFCDXKZWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CN(C)C)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000064 | |

| Record name | Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

57.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643600 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78816-67-8 | |

| Record name | Carbamic acid, N-[5-[2-(dimethylamino)acetyl]-10,11-dihydro-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78816-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiracizine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078816678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen [5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIRACIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB5HGM31RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.